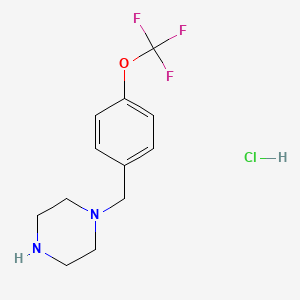
1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H15F3N2O.ClH and a molecular weight of 296.72 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a benzyl ring, which is further connected to a piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with piperazine in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)benzyl)piperazine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical properties and reactivity.
4-(Trifluoromethyl)piperidine hydrochloride: This compound has a piperidine ring instead of a piperazine ring, leading to differences in its chemical behavior and applications.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties and enhances its utility in various research applications.
Propiedades
Fórmula molecular |
C12H16ClF3N2O |
|---|---|
Peso molecular |
296.71 g/mol |
Nombre IUPAC |
1-[[4-(trifluoromethoxy)phenyl]methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C12H15F3N2O.ClH/c13-12(14,15)18-11-3-1-10(2-4-11)9-17-7-5-16-6-8-17;/h1-4,16H,5-9H2;1H |
Clave InChI |
FWDJHELMTNZDGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=CC=C(C=C2)OC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


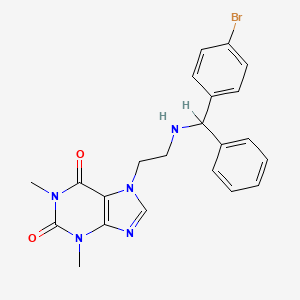

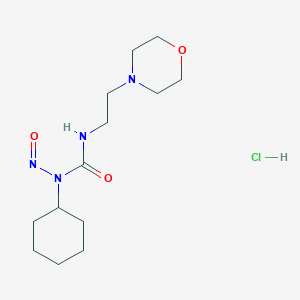

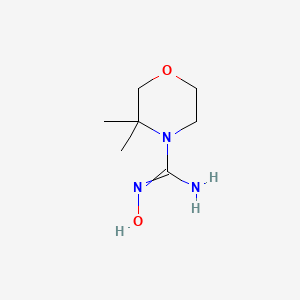
![2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid](/img/structure/B14008906.png)
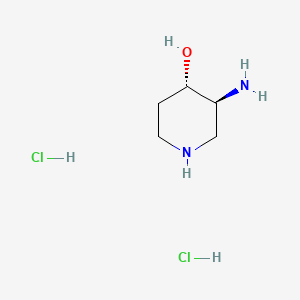
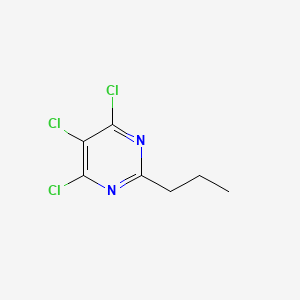
![3-[(4-Bromo-3-methylphenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B14008912.png)
![Ethyl S-[chloro(dimethyl)stannyl]cysteinate](/img/structure/B14008916.png)
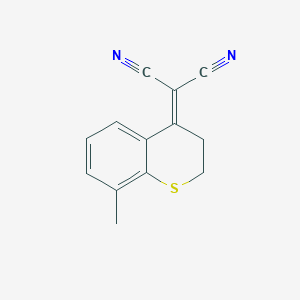


![Ethyl 2-[[2-carbamoyl-5-(4-chlorophenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B14008935.png)
